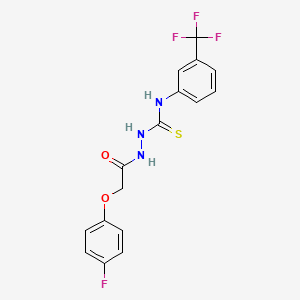
1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide" is a derivative of thiosemicarbazide, which is a class of compounds known for their biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as precursors for the synthesis of various heterocyclic compounds. They have been extensively studied for their potential antimicrobial, anticonvulsant, and antioxidant properties, as well as their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aldehyde or ketone with thiosemicarbazide. In some cases, cyclization reactions are employed to form heterocyclic structures such as 1,3,4-thiadiazoles . The synthesis process can be influenced by various factors, including the choice of catalysts like POCl3 or PPA, and the reaction conditions such as temperature and time .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. X-ray crystallography can provide detailed information about the geometry of the molecule, including bond lengths and angles . Density functional theory (DFT) studies can also be used to predict the molecular structure and stability, as well as to calculate properties like dipole moment and polarizability .
Chemical Reactions Analysis
Thiosemicarbazide derivatives can undergo various chemical reactions, including cyclization to form thiadiazoles or triazoles, which are rings containing sulfur and nitrogen atoms. These reactions can be catalyzed by bases and can result in the formation of compounds with multiple biological activities . The reactivity of these compounds can be further analyzed using Fukui function analysis to understand the regions of the molecule that are most likely to participate in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are important for their practical applications. Computational methods like DFT can be used to calculate thermodynamic properties and to understand the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These properties are crucial for understanding the reactivity and potential biological activity of the compound.
Applications De Recherche Scientifique
Potential Anticancer Applications
- Thiosemicarbazide derivatives, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide, have shown potential as anticancer agents. Research by Kozyra et al. (2022) explored their effectiveness against melanoma cells, indicating that these compounds could be cytotoxic to cancer cells while being non-toxic to normal cells (Kozyra et al., 2022).
Anti-Inflammatory Potential
- Thiosemicarbazide derivatives have been studied for their anti-inflammatory properties. A study by Turan-Zitouni et al. (2007) highlighted the significant anti-inflammatory activities of these compounds (Turan-Zitouni et al., 2007).
Antibacterial and Antimycotic Applications
- The antibacterial and antimycotic potentials of thiosemicarbazide derivatives, including the specific compound , have been examined. For example, Wujec et al. (2004) demonstrated promising antimycotic activity in their research (Wujec et al., 2004).
Applications in Analytical Chemistry
- These compounds have been used as analytical reagents for metal analysis, as outlined in studies like the one by Barsoum et al. (1985), which used similar thiosemicarbazide derivatives for the gravimetric and colorimetric determinations of various metals (Barsoum et al., 1985).
Chemosensor Applications
- Thiosemicarbazide derivatives have been employed as chemosensors, with their ability to undergo color changes and fluorescence under specific conditions, as seen in the research by Farrugia et al. (2016) (Farrugia et al., 2016).
Anticonvulsant Activity
- Gülerman et al. (1997) explored the anticonvulsant activities of thiosemicarbazide derivatives, suggesting potential applications in the treatment of seizures (Gülerman et al., 1997).
Interaction with DNA
- Studies like the one by Pitucha et al. (2020) investigated the interaction of thiosemicarbazide derivatives with DNA, indicating their potential utility in anticancer therapies (Pitucha et al., 2020).
Propriétés
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O2S/c17-11-4-6-13(7-5-11)25-9-14(24)22-23-15(26)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNDDVDEELTINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

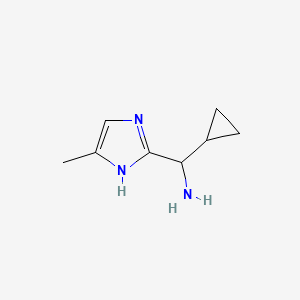
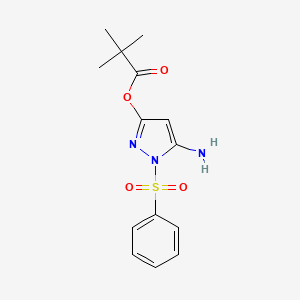

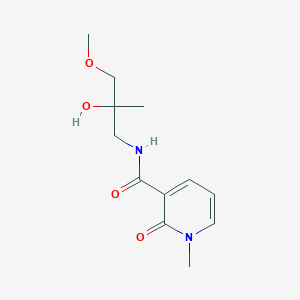
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)


![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
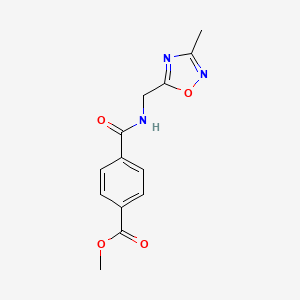
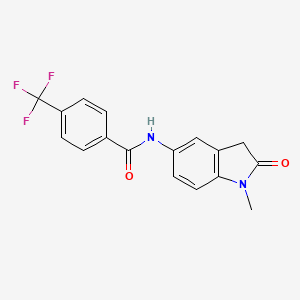
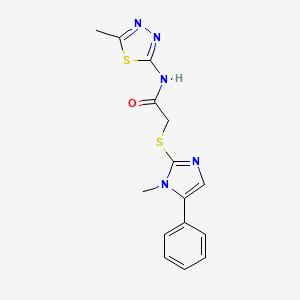
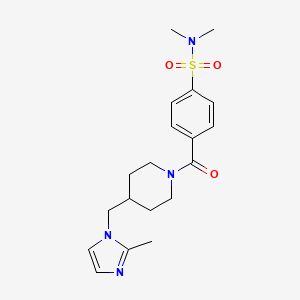

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)